4'-Ethoxy-3'-(trifluoromethyl)acetophenone
Description
Molecular Architecture and Stereochemical Analysis
4'-Ethoxy-3'-(trifluoromethyl)acetophenone possesses a well-defined molecular architecture characterized by specific substitution patterns on the aromatic ring system. The compound exhibits the molecular formula C11H11F3O2 with a molecular weight of 232.202 grams per mole, indicating a moderately sized organic molecule with significant fluorine content. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-[4-ethoxy-3-(trifluoromethyl)phenyl]ethanone, which precisely describes the substitution pattern and functional group arrangement.
The stereochemical configuration of this compound can be represented through its Simplified Molecular Input Line Entry System notation as CCOC1=C(C=C(C=C1)C(=O)C)C(F)(F)F. This representation reveals the spatial arrangement of atoms within the molecule, with the ethoxy group positioned at the para position relative to the acetyl substituent, while the trifluoromethyl group occupies the meta position. The presence of the trifluoromethyl group introduces significant electronic effects due to its strong electron-withdrawing nature, which influences the overall molecular geometry and electronic distribution throughout the aromatic system.
The compound belongs to the Chemical Abstracts Service registry under the number 851263-13-3, providing a unique identifier for database searches and chemical procurement. The MDL number MFCD13196590 serves as an additional molecular identifier within chemical databases. The PubChem compound identification number 57361403 facilitates access to comprehensive chemical information through public databases.
Properties
IUPAC Name |
1-[4-ethoxy-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-10-5-4-8(7(2)15)6-9(10)11(12,13)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNZFVILRICPQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4’-Ethoxy-3’-(trifluoromethyl)acetophenone involves the reaction of 4-fluoro-3-trifluoromethyl-acetophenone with potassium ethanolate in ethanol. The reaction is typically carried out at room temperature and then heated to 60°C for 2 hours. The reaction mixture is then evaporated, and the product is extracted using diethyl ether and purified .
Reaction Conditions:
Reagents: 4-fluoro-3-trifluoromethyl-acetophenone, potassium ethanolate, ethanol
Temperature: 20-60°C
Time: 2 hours
Purification: Extraction with diethyl ether, washing with ice-water and brine, drying with magnesium sulfate, and evaporation.
Industrial Production Methods
Industrial production methods for 4’-Ethoxy-3’-(trifluoromethyl)acetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
4’-Ethoxy-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the ethoxy group can lead to the formation of carboxylic acids or aldehydes.
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents.
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often performed in the presence of catalysts or under basic conditions.
Products: Substitution at the ethoxy or trifluoromethyl positions to form various derivatives.
Scientific Research Applications
Agrochemical Industry
4'-Ethoxy-3'-(trifluoromethyl)acetophenone serves as a crucial intermediate in synthesizing various agrochemicals, particularly insecticides and fungicides. Its derivatives, such as trifluoromethylpyridines (TFMP), are instrumental in developing new crop protection agents that enhance agricultural productivity. Notably, over 20 new TFMP-containing agrochemicals have received ISO common names, indicating their regulatory approval and market viability.
Pharmaceutical Applications
In medicinal chemistry, derivatives of this compound exhibit promising biological activities, including antifungal properties. The compound's structural features contribute to its efficacy against various fungal pathogens, making it a candidate for further drug development.
Organic Chemistry
The compound is also utilized in organic synthesis as a building block for creating complex heterocyclic compounds. Its unique electronic properties allow it to participate in various organic reactions, including multi-component reactions that are essential for synthesizing diverse chemical entities.
Case Study 1: Development of New Insecticides
A study explored the synthesis of novel insecticides based on this compound derivatives. The research demonstrated that these compounds exhibited enhanced insecticidal activity compared to traditional agents, leading to their consideration for commercial development.
Case Study 2: Antifungal Activity Assessment
Research conducted on the antifungal properties of this compound showed significant efficacy against specific fungal strains. The study highlighted its potential as an active ingredient in antifungal formulations, paving the way for further clinical trials.
Mechanism of Action
The mechanism of action of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The ethoxy and trifluoromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Comparison with Similar Acetophenone Derivatives
Structural and Physical Properties
The table below compares key properties of 4'-Ethoxy-3'-(trifluoromethyl)acetophenone with similar compounds:
Key Observations :
- Substituent Effects : Ethoxy (-OCH₂CH₃) groups increase molecular weight and hydrophobicity compared to methoxy (-OCH₃) or hydroxy (-OH) groups. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates in reactions like nucleophilic substitutions .
- Melting Points: Trifluoromethyl-substituted acetophenones (e.g., 4'-CF₃ derivative) exhibit lower melting points (~30°C) compared to non-fluorinated analogs, likely due to reduced crystallinity .
Catalytic Hydrogenation and Biocatalysis
- Trifluoromethyl Substrates: Substrates like 4'-(trifluoromethyl)acetophenone undergo enantioselective reductions to produce chiral alcohols. For example, biocatalysis with deep eutectic solvents yields (R)-alcohols with 63.7% enantiomeric excess (ee), highlighting the influence of -CF₃ on stereochemical outcomes .
- Ethoxy vs. Methoxy-substituted analogs (e.g., 4'-methoxyacetophenone) are common intermediates in lignin-derived octane booster production .
Thermodynamic and Spectroscopic Data
- Boiling Points: Trifluoromethyl acetophenones (e.g., 4'-CF₃) have higher boiling points (~200°C) than non-fluorinated analogs due to increased molecular weight and dipole interactions .
- UV-VIS Spectroscopy: Acetophenone derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit absorption peaks at ~260–360 nm, useful for reaction monitoring .
Biological Activity
4'-Ethoxy-3'-(trifluoromethyl)acetophenone is an organic compound with significant potential in various biological applications, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its synthesis, biological activity, and implications for future research.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHFO
- Molecular Weight : 232.2 g/mol
- CAS Number : 851263-13-3
- IUPAC Name : 1-[4-ethoxy-3-(trifluoromethyl)phenyl]ethanone
- SMILES : CCOC1=C(C=C(C=C1)C(=O)C)C(F)(F)F
The compound features an ethoxy group at the para position and a trifluoromethyl group at the meta position of the acetophenone structure, which influences its electronic properties and biological reactivity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Acylation Reactions : Utilizing acyl chlorides with ethoxy-substituted aromatic compounds.
- Electrophilic Aromatic Substitution : Introducing trifluoromethyl groups into acetophenone derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
Case Study Example :
A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Antifungal Activity
The compound has also shown antifungal properties against several fungal strains. In vitro assays indicated significant inhibition of growth for fungi such as Candida albicans and Aspergillus niger.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 25 |
Enzyme Inhibition
In addition to its antimicrobial properties, studies have evaluated the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE). This activity suggests potential applications in treating neurodegenerative diseases.
The biological activity of this compound is attributed to its structural features:
- The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
- The ethoxy group may influence hydrogen bonding interactions with biological macromolecules, enhancing binding affinity.
Q & A
Q. What are the standard synthetic routes for 4'-Ethoxy-3'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield?
A common method involves nucleophilic substitution or Friedel-Crafts acylation. For example, etherification of a phenolic precursor with ethyl bromide under basic conditions, followed by trifluoromethylation via Ullmann coupling or cross-coupling reactions. Reaction pH (e.g., pH 4–6 for analogous acetophenone syntheses) and temperature (80–120°C) are critical for minimizing side products like de-ethoxy derivatives . Purification often employs steam distillation and benzene extraction, with final isolation via reduced-pressure rectification .
Q. How is this compound characterized analytically?
Key techniques include:
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (N or Ar) at 2–8°C in amber glass vials. Degradation pathways include hydrolysis of the ethoxy group under acidic/alkaline conditions or light-induced radical reactions involving the CF moiety .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Asymmetric catalysis using chiral ligands (e.g., derived from trans-1,2-diaminocyclohexane or camphor sulfonyl chloride) enables enantioselective additions. For example, ethyl group addition to the ketone moiety achieves >90% enantiomeric excess (ee) when using titanium tetraisopropoxide and diphenylzinc with dihydroxy bis(sulfonamide) ligands .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing CF group activates the aromatic ring for electrophilic attack, while the ethoxy group directs substitution to the ortho/para positions. Kinetic studies show pseudo-first-order kinetics in reactions with amines or thiols, with activation energies ~50 kJ/mol .
Q. How does this compound interact with biological targets in proteomics studies?
It serves as a photoaffinity probe or covalent inhibitor in protein interaction studies. For instance, the ketone group forms Schiff bases with lysine residues, enabling cross-linking and identification of binding partners via LC-MS/MS .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to optimize protocols?
Conflicting yields (40–85%) arise from variations in catalysts (Cu vs. Pd) and solvent polarity. Systematic optimization using design-of-experiment (DoE) approaches identifies acetonitrile as superior to DMF for minimizing byproducts like 3'-trifluoromethyl-4'-hydroxyacetophenone .
Q. Divergent biological activity reports: What factors influence bioassay outcomes?
Variations in IC values (e.g., 10–100 μM in antifungal assays) stem from differences in cell permeability (logP = 2.1–2.5) and metabolic stability. Standardizing assay conditions (e.g., serum-free media, 24-h incubation) reduces variability .
Methodological Guidelines
Protocol for assessing oxidative stability under physiological conditions:
- Incubate the compound in PBS (pH 7.4) at 37°C with 5 mM HO.
- Monitor degradation via HPLC at 0, 6, 12, and 24 h.
- Identify oxidation products (e.g., 4'-ethoxy-3'-(trifluoromethyl)benzoic acid) using LC-MS .
Best practices for toxicological profiling in vitro:
- Use HepG2 cells for hepatotoxicity screening (EC typically >100 μM).
- Assess mitochondrial membrane potential via JC-1 staining to detect early apoptosis .
Applications in Academic Research
Role in studying enzyme inhibition mechanisms:
The compound inhibits cytochrome P450 3A4 (CYP3A4) noncompetitively (K = 15 μM), making it a tool for drug-drug interaction studies. Crystallography reveals binding at the heme distal pocket .
Utility in material science for fluorinated polymer synthesis:
As a monomer, it enhances polymer hydrophobicity (contact angle = 110° vs. 75° for non-fluorinated analogs) and thermal stability (T = 145°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
